molecular formula C20H21NO5S B281251 ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281251
M. Wt: 387.5 g/mol
InChI Key: UTHZEMUBYGJYNW-UHFFFAOYSA-N
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Description

ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and a phenylsulfonylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

    Attachment of the Phenylsulfonylamino Group: This step involves the reaction of the benzofuran derivative with a sulfonamide, typically under basic conditions, to form the phenylsulfonylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The phenylsulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzofuran ring system may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(phenylsulfonyl)amino]benzoate
  • Ethyl 3-[(phenylsulfonyl)amino]benzoate
  • Ethyl 4-[(phenylsulfonyl)amino]benzoate

Uniqueness

ETHYL 5-BENZENESULFONAMIDO-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the benzofuran ring system also distinguishes it from other similar compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H21NO5S/c1-3-8-18-19(20(22)25-4-2)16-13-14(11-12-17(16)26-18)21-27(23,24)15-9-6-5-7-10-15/h5-7,9-13,21H,3-4,8H2,1-2H3

InChI Key

UTHZEMUBYGJYNW-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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